molecular formula C18H17FN4OS2 B2538521 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1219905-98-2

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2538521
CAS No.: 1219905-98-2
M. Wt: 388.48
InChI Key: XKPQVGPHSUMRIL-UHFFFAOYSA-N
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Description

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4OS2 and its molecular weight is 388.48. The purity is usually 95%.
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Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone belongs to a class of organic molecules known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN6SC_{19}H_{17}FN_6S with a molecular weight of approximately 380.4 g/mol. Its structure features a thiadiazole ring, which is often associated with various biological activities due to its unique electronic properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This selective action suggests a targeted approach in cancer therapy.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG-2 (liver cancer)4.37 ± 0.7Inhibition of RNA synthesis
Compound BA-549 (lung cancer)8.03 ± 0.5Inhibition of DNA synthesis

These findings highlight the potential of thiadiazole derivatives in developing novel anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. The presence of fluorophenyl and thiadiazole groups enhances the bioactivity of these compounds.

Case Study:
A study evaluated a series of thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory and Analgesic Effects

The compound has shown promise in anti-inflammatory models. Research suggests that thiadiazole-based compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Mechanism:
The anti-inflammatory effects are attributed to the inhibition of specific signaling pathways such as NF-kB and COX enzymes, which are crucial in mediating inflammatory responses .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiadiazole derivatives. The compounds have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis.

Findings:
In vitro assays demonstrated that certain derivatives could significantly reduce cell death in neuronal cultures exposed to oxidative stress .

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2/c1-11-20-15(10-25-11)18(24)23-8-4-5-12(9-23)16-21-22-17(26-16)13-6-2-3-7-14(13)19/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQVGPHSUMRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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